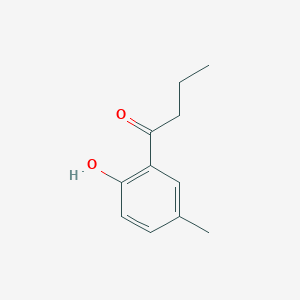

1-(2-Hydroxy-5-methylphenyl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-5-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASFZPBOEXCSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399529 | |

| Record name | 1-(2-hydroxy-5-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24323-47-5 | |

| Record name | 1-(2-hydroxy-5-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 1 2 Hydroxy 5 Methylphenyl Butan 1 One and Its Derivatives

Regioselective Functionalization and Derivatization Approaches

Regioselective functionalization allows for the precise modification of the 1-(2-hydroxy-5-methylphenyl)butan-1-one scaffold. The directing effects of the hydroxyl and alkyl groups on the aromatic ring, as well as the reactivity of the ketone moiety, are key considerations in these transformations.

Halogenation Techniques and Mechanisms (e.g., Bromination)

Halogenation of hydroxyaryl ketones like this compound can occur at two primary locations: the aromatic ring or the α-position of the ketone. The outcome is highly dependent on the reaction conditions.

Aromatic Ring Bromination: The hydroxyl group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. Since the para position is occupied by a methyl group, bromination would be directed to the positions ortho to the hydroxyl group (C3 and C5). However, the existing methyl group at C5 means substitution will preferentially occur at the C3 position.

α-Halogenation of the Ketone: The position alpha to the carbonyl group is readily halogenated under both acidic and basic conditions due to the formation of an enol or enolate intermediate, respectively. wikipedia.org

Acid-Catalyzed Mechanism: In the presence of an acid catalyst (e.g., HBr, AcOH), the ketone's carbonyl oxygen is protonated, which facilitates tautomerization to the more reactive enol form. masterorganicchemistry.comlibretexts.org This enol then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). masterorganicchemistry.com This process is generally limited to a single halogenation because the introduced halogen is an electron-withdrawing group, which deactivates the carbonyl oxygen towards further protonation. wikipedia.org

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion removes an α-hydrogen to form an enolate anion. chemtube3d.com The enolate then attacks the halogen. This process tends to continue until all α-hydrogens are replaced, as the electron-withdrawing effect of the newly added halogen increases the acidity of the remaining α-hydrogens. wikipedia.org

To achieve selective α-bromination on the butyryl chain without affecting the activated aromatic ring, the phenolic hydroxyl group can be protected, for instance, as a benzyl (B1604629) ether. Subsequent treatment with bromine in methanol (B129727) can then lead to exclusive bromination at the acetyl side-chain. zenodo.org

Table 1: Regioselectivity in Bromination of Ketones

| Condition | Intermediate | Position of Halogenation | Extent of Halogenation |

| Acidic | Enol | More substituted α-carbon | Typically mono-halogenation |

| Basic | Enolate | Less substituted α-carbon | Often leads to poly-halogenation |

Acylation and Alkylation Reactions (e.g., Friedel-Crafts Acylation for related structures)

Acylation and alkylation reactions are fundamental for the synthesis and derivatization of this compound.

Fries Rearrangement: A primary method for the synthesis of hydroxy aryl ketones is the Fries rearrangement. masterorganicchemistry.comzenodo.org This reaction involves the rearrangement of a phenolic ester, such as p-cresyl butyrate, to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The reaction is selective for the ortho and para positions. By controlling reaction conditions such as temperature and solvent, one can favor either the ortho or para product. Lower temperatures generally favor the para isomer, while higher temperatures favor the ortho isomer. masterorganicchemistry.com

Friedel-Crafts Acylation: An alternative synthetic route is the direct Friedel-Crafts acylation of p-cresol (B1678582) with butyryl chloride or butanoic anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of p-cresol. The hydroxyl group of p-cresol directs the acylation primarily to the ortho position, yielding this compound.

Alkylation: Alkylation can be performed at several sites. C-alkylation of the aromatic ring can be achieved via Friedel-Crafts alkylation, though it is prone to issues like polyalkylation and carbocation rearrangements. youtube.com More controllably, α-alkylation of the ketone can be achieved. For instance, palladium-catalyzed α-alkylation of ketones using alcohols as alkylating agents represents a green and efficient method. This process, known as hydrogen borrowing, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes an aldol (B89426) condensation with the ketone, followed by hydrogenation of the resulting enone. lu.semdpi.com

Nitration and Sulfonation Pathways

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be accomplished through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. Due to the strong activating and directing effects of the phenolic hydroxyl group, nitration is expected to occur at the positions ortho and para to it. Given the structure of this compound, the nitro group would be directed to the C3 position. A related compound, 2'-Hydroxy-5'-methyl-3'-nitroacetophenone, is a known nitrated derivative, confirming the feasibility of this transformation. nih.gov

Sulfonation: Sulfonation involves treating the aromatic compound with a sulfonating agent like fuming sulfuric acid (oleum). The sulfonation of p-cresol, the precursor to the target molecule, is a key step in one of its industrial production routes. wikipedia.orggoogle.com Toluene is first sulfonated to produce p-toluenesulfonic acid, which is then converted to p-cresol. wikipedia.org Direct sulfonation of this compound would likely result in the introduction of a sulfonic acid group (-SO₃H) at the C3 position, guided by the hydroxyl group. The sulfonation of p-cresol is also a significant metabolic pathway in humans, catalyzed by sulfotransferase enzymes like SULT1A1. nih.gov

Catalytic Synthesis of this compound Analogs

Catalytic methods offer powerful tools for the efficient and selective synthesis of analogs of this compound, often providing access to complex molecules under mild conditions.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in synthetic chemistry, providing a green alternative to metal-based catalysts. researchgate.net For the synthesis of ketone derivatives, proline and its derivatives are particularly effective catalysts. youtube.com

These catalysts can activate ketones by forming enamines, which then participate in various asymmetric reactions. researchgate.net For instance, the proline-catalyzed aldol reaction between a ketone and an aldehyde can produce β-hydroxy ketones with high stereoselectivity. youtube.comnih.gov This methodology could be applied to synthesize analogs of this compound with functionalized side chains. Another key transformation is the organocatalytic α-hydroxylation of ketones, which can introduce a hydroxyl group at the α-position of the butyryl chain, leading to valuable synthetic intermediates. nih.gov

Table 2: Examples of Organocatalytic Reactions for Ketone Derivatization

| Reaction | Catalyst Example | Product Type | Key Feature |

| Aldol Reaction | L-Proline | β-Hydroxy Ketone | Forms C-C bonds with high stereocontrol |

| α-Hydroxylation | Proline-derived catalysts | α-Hydroxy Ketone | Direct introduction of a hydroxyl group |

| Michael Addition | Chiral Amines | 1,5-Dicarbonyl Compound | Asymmetric conjugate addition |

Metal-Mediated and Cross-Coupling Methodologies

Transition metal catalysis provides highly efficient routes for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura and Stille cross-coupling reactions are powerful methods for synthesizing aryl ketones. rug.nlresearchgate.net For example, the palladium-catalyzed coupling of an aryl boronic acid (or organotin compound) with an acyl chloride can construct the desired ketone structure. A one-pot method for forming (E)-1-aryl-2-buten-1-ones involves the palladium-catalyzed cross-coupling of aryl bromides with lithium 1-methoxy-1,3-butadienes, followed by in situ hydrolysis. rug.nl This highlights the potential for creating unsaturated analogs.

Directed Cross-Coupling: Functional groups within a molecule can direct metal catalysts to a specific reaction site. A hydroxyl group positioned β to a boronate ester can direct palladium-catalyzed cross-coupling, activating an otherwise unreactive boronate. nih.gov This strategy allows for highly selective functionalization.

Other Metal-Catalyzed Reactions: Metals like gold and platinum can catalyze the cycloisomerization of allenyl ketones to form substituted furans, demonstrating the potential to build heterocyclic analogs from ketone starting materials. nih.gov Ruthenium complexes have been used for C-H alkylation reactions, offering a direct way to functionalize the aromatic ring. researchgate.net Furthermore, palladium on various supports like BaSO₄ or carbon, often in combination with a base, effectively catalyzes the α-alkylation of ketones with alcohols. mdpi.com

Stereoselective Synthesis of Chiral Butyrophenone (B1668137) Derivatives

The creation of chiral centers in butyrophenone structures is a critical area of research, as the biological activity of molecules often depends on their specific stereochemistry. tcsedsystem.edu Asymmetric synthesis aims to produce a particular stereoisomer preferentially. tcsedsystem.edu While specific literature on the direct enantioselective synthesis of this compound is limited, several powerful methodologies exist for the asymmetric synthesis of related chiral hydroxyaryl ketones and their derivatives. These strategies can be broadly categorized into catalytic asymmetric Friedel-Crafts reactions and biocatalytic methods.

Catalytic Asymmetric Friedel-Crafts Acylation and Alkylation:

The Friedel-Crafts reaction is a fundamental method for attaching acyl or alkyl groups to an aromatic ring. buchler-gmbh.com Developing asymmetric versions of this reaction allows for the creation of chiral centers. Chiral Brønsted acids, such as chiral phosphoric acids derived from BINOL, have emerged as powerful catalysts for enantioselective Friedel-Crafts reactions. bohrium.com These catalysts can activate electrophiles and control the facial selectivity of the nucleophilic attack by the phenol (B47542). For instance, the asymmetric Friedel-Crafts reaction of naphthols with acetals has been successfully catalyzed by chiral phosphoric acids, yielding chiral ethers with high enantioselectivity. bohrium.com This approach could be conceptually extended to the asymmetric acylation of p-cresol derivatives to generate chiral butyrophenone precursors.

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free and environmentally benign alternative for asymmetric synthesis. buchler-gmbh.commdpi.com Cinchona alkaloids and their derivatives are particularly effective organocatalysts for a variety of asymmetric transformations, including Friedel-Crafts reactions. buchler-gmbh.comresearchgate.net These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and other non-covalent interactions, thereby inducing high enantioselectivity. The aza-Friedel-Crafts reaction of naphthols and phenols with various imines, catalyzed by Cinchona alkaloid-derived catalysts, has been shown to produce chiral amino-substituted aromatic compounds with excellent yields and enantiomeric excesses. buchler-gmbh.comrsc.org

Biocatalytic Approaches:

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo- and regioselectivity under mild conditions. nih.gov For the synthesis of chiral derivatives of this compound, the asymmetric reduction of the ketone functionality to a chiral alcohol is a prominent strategy. Alcohol dehydrogenases (ADHs) are a class of enzymes capable of reducing prochiral ketones to their corresponding chiral secondary alcohols with high enantiomeric purity. nih.gov For example, a novel medium‐chain alcohol dehydrogenase (RhADH) has been used for the asymmetric reduction of various aromatic ketones, including 2-hydroxyacetophenone, to the corresponding chiral alcohols. nih.gov This enzymatic reduction is often coupled with a cofactor regeneration system to ensure catalytic efficiency. nih.gov

Another biocatalytic strategy involves the use of transaminases for the asymmetric synthesis of chiral amines from ketones, which could be applied to derivatives of the target compound. researchgate.net

Table 1: Comparison of Asymmetric Synthesis Strategies for Phenolic Ketone Derivatives

| Methodology | Catalyst/Enzyme Example | Substrate Type | Product Type | Key Advantages |

| Asymmetric Friedel-Crafts | Chiral Phosphoric Acid (e.g., (R)-TRIP) bohrium.com | Phenols, Naphthols bohrium.com | Chiral aryl ketones/ethers bohrium.com | High enantioselectivity, mild conditions. bohrium.com |

| Organocatalysis (aza-F-C) | Cinchona Alkaloid Derivatives buchler-gmbh.comrsc.org | Phenols, Naphthols, Imines buchler-gmbh.comrsc.org | Chiral amino-aryl compounds buchler-gmbh.comrsc.org | Metal-free, environmentally friendly, high ee. buchler-gmbh.com |

| Biocatalytic Reduction | Alcohol Dehydrogenase (e.g., RhADH) nih.gov | Aromatic Ketones nih.gov | Chiral Aromatic Alcohols nih.gov | High enantioselectivity, mild reaction conditions, green. nih.govnih.gov |

| Biocatalytic Transamination | Transaminase (ω-TA) researchgate.netmdpi.com | Ketones researchgate.netmdpi.com | Chiral Amines researchgate.netmdpi.com | High enantiomeric purity, sustainable. researchgate.netmdpi.com |

Sustainable Synthesis and Green Chemistry Principles in the Preparation of this compound

The traditional synthesis of this compound often involves a Fries rearrangement of p-cresyl butyrate. The classical Fries rearrangement typically employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of acidic waste during aqueous work-up, posing environmental concerns. tandfonline.com Green chemistry principles focus on developing more sustainable processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Heterogeneous Catalysis in Fries Rearrangement:

A key green strategy is the replacement of homogeneous Lewis acid catalysts with solid, reusable acid catalysts. bohrium.com Zeolites and sulfated zirconia are promising heterogeneous catalysts for the Fries rearrangement. bohrium.com These solid acids are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and minimize corrosive waste streams. For example, the Fries rearrangement of various carboxylate esters has been investigated in solvent-free reactions using sulfated zirconia as a solid acid catalyst. bohrium.com

Alternative Energy Sources:

Microwave irradiation has been shown to significantly accelerate the Fries rearrangement. tandfonline.com In one example, heating a mixture of p-cresyl acetate (B1210297) and anhydrous aluminum chloride in a microwave oven for just two minutes gave an 85% yield of the rearranged product, a dramatic reduction in reaction time compared to conventional heating. tandfonline.com

Greener Reaction Media:

The use of environmentally benign solvents or even solvent-free conditions is a cornerstone of green chemistry. The photo-Fries rearrangement, an alternative to the thermal process, has been successfully carried out in aqueous micellar solutions. nih.govresearchgate.net Surfactant micelles can create a hydrophobic microenvironment in water, solubilizing the organic substrate and promoting the reaction while often enhancing regioselectivity. nih.govresearchgate.net

Eco-friendly Acylation:

The synthesis of the precursor, p-cresyl butyrate, typically involves the acylation of p-cresol. Green approaches to this step focus on replacing hazardous acylating agents like butyryl chloride or butyric anhydride with less toxic alternatives. The direct acylation of p-cresol with butanoic acid is an attractive option, as the only byproduct is water. buchler-gmbh.com This reaction can be facilitated by various catalysts, including Lewis acids like tin(IV) chloride (SnCl₄) under solvent-free and microwave conditions, leading to high yields of the ortho-acylated product in short reaction times. buchler-gmbh.com

Table 2: Green Chemistry Approaches for the Synthesis of this compound Precursors

| Reaction Step | Conventional Method | Green Alternative | Catalyst/Conditions | Advantages of Green Method |

| Fries Rearrangement | Stoichiometric AlCl₃, long reaction times tandfonline.com | Solid Acid Catalysis bohrium.com | Sulfated Zirconia, Zeolites bohrium.com | Catalyst reusability, reduced waste, solvent-free option. bohrium.com |

| Fries Rearrangement | Conventional Heating tandfonline.com | Microwave-Assisted Synthesis tandfonline.com | Microwave Irradiation tandfonline.com | Drastically reduced reaction times, improved energy efficiency. tandfonline.com |

| Fries Rearrangement | Organic Solvents | Photo-Fries in Aqueous Media nih.govresearchgate.net | Surfactant Micelles (e.g., SDS) researchgate.net | Use of water as solvent, potential for high selectivity. nih.govresearchgate.net |

| Acylation of p-Cresol | Butyryl chloride/anhydride buchler-gmbh.com | Direct Acylation with Butanoic Acid buchler-gmbh.com | SnCl₄, Microwave buchler-gmbh.com | Atom economy (water is the only byproduct), reduced toxicity. buchler-gmbh.com |

Mechanistic Investigations of Chemical Transformations Involving 1 2 Hydroxy 5 Methylphenyl Butan 1 One

Reaction Pathway Elucidation and Intermediates Characterization

The reaction pathways of 1-(2-hydroxy-5-methylphenyl)butan-1-one are diverse, encompassing rearrangements, cyclizations, and substitutions. Understanding these pathways requires the characterization of transient intermediates and the elucidation of the underlying reaction mechanisms.

Radical and Polar Crossover Mechanisms

The Fries rearrangement, a classic method for the synthesis of hydroxyaryl ketones, can proceed through different mechanistic manifolds. While often depicted as a polar process involving an acylium cation, a photochemical variant, the photo-Fries rearrangement, operates via a radical mechanism. researchgate.netwikipedia.org

In the context of forming this compound from its corresponding ester precursor, p-cresyl butyrate, the mechanism under Lewis acid catalysis is generally considered polar. The Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This polarization facilitates the cleavage of the ester bond, generating an acylium cation intermediate. This electrophilic intermediate then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, followed by proton abstraction to restore aromaticity. wikipedia.org The regioselectivity between the ortho and para products is often dependent on reaction conditions such as temperature and solvent polarity. nih.gov

Conversely, the photo-Fries rearrangement would involve the homolytic cleavage of the ester bond upon UV irradiation, generating an acyl radical and a phenoxy radical. These radicals, confined within a solvent cage, can then recombine to form the ortho and para substituted ketones. Crossover experiments, where two different esters are rearranged together, can help distinguish between these intra- and intermolecular pathways. researchgate.net The concept of radical-polar crossover reactions, where a radical intermediate is oxidized to a cationic species (or a cation is reduced to a radical), represents a bridge between these two mechanistic extremes and has been explored in various chromium-catalyzed carbonyl additions. nih.govresearchgate.netresearchgate.net

Table 1: Comparison of Polar and Radical Mechanisms in Fries Rearrangement

| Feature | Polar Mechanism (Lewis Acid Catalyzed) | Radical Mechanism (Photo-Fries) |

| Initiation | Lewis acid coordination to carbonyl oxygen | UV light absorption |

| Key Intermediate | Acylium cation | Acyl radical and phenoxy radical |

| Bond Cleavage | Heterolytic | Homolytic |

| Crossover Products | Often observed in intermolecular reactions | Can be observed if radicals escape the solvent cage |

Cyclocondensation and Heteroannulation Processes

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclocondensation and heteroannulation reactions. A prominent example is its use in the synthesis of flavanones and chromones.

The Claisen-Schmidt condensation of this compound with an aromatic aldehyde would yield a 2'-hydroxychalcone (B22705) analogue. wikipedia.org These chalcones can then undergo an intramolecular Michael addition, where the phenolic hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. This cyclization, often base-catalyzed, leads to the formation of a flavanone (B1672756). wikipedia.org The reaction proceeds through a phenoxide ion intermediate, which is a more potent nucleophile. wikipedia.org

Another important cyclocondensation is the Pechmann condensation, which leads to the formation of coumarins. While typically involving a phenol (B47542) and a β-ketoester, variations exist. organic-chemistry.org The reaction of this compound with a suitable dicarbonyl compound under acidic conditions could potentially lead to a coumarin (B35378) derivative. The mechanism generally involves transesterification followed by intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. organic-chemistry.orgnih.gov

Furthermore, the synthesis of chromones can be achieved from 2-hydroxyaryl ketones. wikipedia.org One common method involves reaction with a C1 synthon, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which introduces the remaining atoms required for the γ-pyrone ring of the chromone (B188151) nucleus.

Tautomerism and Isomerization Dynamics

This compound can exist in equilibrium between its keto and enol tautomers. beilstein-journals.org The keto form is generally the more stable tautomer. However, the enol form is crucial as it is the reactive species in many reactions, such as α-halogenation and some condensation reactions. The keto-enol tautomerism can be catalyzed by both acids and bases. beilstein-journals.org

The presence of the ortho-hydroxyl group allows for the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction stabilizes the molecule and influences its conformational preferences and reactivity. quora.com This hydrogen bond can be observed spectroscopically, for instance, through a downfield shift of the hydroxyl proton in ¹H NMR spectroscopy. unacademy.com

Isomerization is also a key process in the context of chalcone-flavanone interconversion. The initially formed chalcone (B49325) from a Claisen-Schmidt condensation is typically the more stable E-isomer. The cyclization to the flavanone involves isomerization around the α-β bond to allow for the nucleophilic attack of the hydroxyl group. researchgate.net The equilibrium between the open-chain chalcone and the cyclic flavanone can be influenced by factors such as pH and solvent.

Role of the Phenolic Hydroxyl Group in Directing Reactivity

The phenolic hydroxyl group plays a pivotal role in the chemical transformations of this compound, influencing both the reactivity and the regioselectivity of its reactions.

Firstly, the hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. mychemblog.com This is due to the lone pairs on the oxygen atom which can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles. In reactions like the Reimer-Tiemann formylation, where the electrophile is dichlorocarbene, substitution is directed to the positions ortho and para to the hydroxyl group. wikipedia.orgorganic-chemistry.orgmdpi.commagritek.com Given that the para position to the hydroxyl group is occupied by the methyl group, and the other ortho position is substituted by the butyryl group, further substitution would likely occur at the remaining vacant ortho position.

Secondly, the hydroxyl group can act as a nucleophile. As discussed in the context of cyclocondensation reactions, the deprotonated phenoxide ion is a potent nucleophile that can attack electrophilic centers, leading to the formation of heterocyclic rings such as flavanones. wikipedia.org The acidity of the phenolic proton is a key factor in these reactions.

Thirdly, the hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. quora.com This has several consequences:

It influences the conformation of the molecule, holding the carbonyl group in proximity to the hydroxyl group.

It can affect the electrophilicity of the carbonyl carbon.

It plays a role in the mechanism of certain reactions, such as the photo-Fries rearrangement, where its presence can be crucial for the reaction to proceed efficiently. quora.com

The reactivity of the phenolic hydroxyl group is significantly different from that of aliphatic alcohols. It is more acidic and its direct substitution is generally more difficult. nih.gov

Kinetic and Thermodynamic Analysis of Reaction Systems

While specific kinetic and thermodynamic data for reactions involving this compound are scarce in the literature, valuable insights can be drawn from studies on analogous systems.

Kinetic studies on the cyclization of 2'-hydroxychalcones to flavanones have shown that the reaction often follows pseudo-first-order kinetics. wikipedia.org The rate of reaction is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups on the B-ring of the chalcone can increase the rate of cyclization by making the β-carbon more electrophilic and susceptible to nucleophilic attack by the phenoxide. Conversely, electron-donating groups can decrease the reaction rate. wikipedia.org

Table 2: Representative Kinetic Data for the Cyclization of Substituted 2'-Hydroxychalcones

| Substituent on Chalcone B-ring | Relative Rate of Flavanone Formation | Activation Energy (kJ/mol) - Inferred Trend |

| Electron-withdrawing (e.g., -NO₂) | Faster | Lower |

| No substituent | Intermediate | Intermediate |

| Electron-donating (e.g., -OCH₃) | Slower | Higher |

| This table presents a generalized trend based on published studies of analogous compounds and is for illustrative purposes. |

Thermodynamically, the cyclization of 2'-hydroxychalcones to flavanones is an equilibrium process. The position of the equilibrium is dependent on the relative stabilities of the open-chain chalcone and the cyclic flavanone. The formation of the flavanone is often favored due to the formation of a stable six-membered ring. Computational studies on related systems have been used to calculate the Gibbs free energy changes for these transformations, providing insights into the spontaneity and position of the equilibrium.

For the Fries rearrangement, the regioselectivity is often under thermodynamic or kinetic control. researchgate.net At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the para product. At higher temperatures, thermodynamic control prevails, and the more stable ortho product, which is stabilized by chelation of the Lewis acid between the hydroxyl and carbonyl groups, is favored. nih.gov

Sophisticated Spectroscopic and Structural Elucidation of 1 2 Hydroxy 5 Methylphenyl Butan 1 One and Its Molecular Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-(2-Hydroxy-5-methylphenyl)butan-1-one. One-dimensional (¹H and ¹³C) NMR provides initial information, but advanced two-dimensional techniques are essential for unambiguous assignment of all proton and carbon signals.

2D NMR experiments are crucial for mapping the complex spin systems within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the butyl chain (H-2' with H-3', and H-3' with H-4'). It would also reveal couplings between the aromatic protons (H-3 with H-4, and H-6 with H-4).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal for the methyl group (C-7) would correlate to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com This is invaluable for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

The methylene (B1212753) protons at C-2' correlating to the carbonyl carbon (C-1').

The aromatic proton H-6 correlating to the carbonyl carbon (C-1') and the phenolic carbon (C-2).

The methyl protons (H-7) correlating to the aromatic carbons C-4, C-5, and C-6.

The phenolic proton (OH) correlating to C-1, C-2, and C-3. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining conformation and stereochemistry. In this molecule, a key NOESY correlation would be expected between the phenolic OH proton and the aromatic proton at the C-3 position, confirming their spatial proximity.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | - | ~128 | H-3, H-6, H-2' | - |

| 2 | - | ~160 | H-3, H-4, OH | - |

| 3 | ~6.9 (d) | ~118 | C-1, C-2, C-5 | H-4 |

| 4 | ~7.2 (dd) | ~130 | C-2, C-5, C-6, C-7 | H-3, H-6 |

| 5 | - | ~132 | H-3, H-4, H-6, H-7 | - |

| 6 | ~7.4 (d) | ~122 | C-1, C-2, C-4, C-5 | H-4 |

| 7 | ~2.3 (s) | ~20 | C-4, C-5, C-6 | - |

| 1' (C=O) | - | ~208 | H-2', H-6 | - |

| 2' | ~2.9 (t) | ~45 | C-1', C-3', C-4' | H-3' |

| 3' | ~1.7 (sextet) | ~18 | C-1', C-2', C-4' | H-2', H-4' |

| 4' | ~0.9 (t) | ~14 | C-2', C-3' | H-3' |

| OH | ~12.5 (s, broad) | - | C-1, C-2, C-3 | - |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. d=doublet, t=triplet, s=singlet, dd=doublet of doublets.

The chemical shift of the hydroxyl (-OH) proton is highly diagnostic. In this compound, the phenolic -OH group is ortho to the butyryl substituent. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This hydrogen bond deshields the proton significantly, causing its signal to appear far downfield in the ¹H NMR spectrum, typically in the range of 10.5-12.5 ppm. pdx.eduyoutube.com The formation of such hydrogen bonds can lead to significant shifts to higher frequency (downfield). ucl.ac.uknih.gov The position of this signal is often less dependent on concentration compared to hydroxyl groups that only form intermolecular hydrogen bonds. This phenomenon, sometimes termed Resonance-Assisted Hydrogen Bonding (RAHB), is common in ortho-hydroxyaryl ketones and stabilizes a planar conformation of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Derivatization and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, typically with an accuracy of four decimal places or better. docbrown.info This allows for the unambiguous determination of the elemental composition of each ion, which is critical for confirming the molecular formula (C₁₁H₁₄O₂) and elucidating fragmentation pathways. The exact mass of this compound is 178.0994 Da. nih.gov

Under electron ionization (EI), the molecular ion ([M]⁺˙) undergoes characteristic fragmentation. Key fragmentation pathways for this class of compounds include: researchgate.net

α-Cleavage: The most prominent fragmentation is often the cleavage of the bond between the carbonyl group and the butyl chain, leading to the loss of a propyl radical (•C₃H₇). This generates a stable acylium ion.

[C₁₁H₁₄O₂]⁺˙ → [C₈H₇O₂]⁺ + •C₃H₇ (m/z 135)

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene). This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain.

[C₁₁H₁₄O₂]⁺˙ → [C₈H₈O₂]⁺˙ + C₃H₆ (m/z 136)

Cleavage of the entire side chain: Loss of the entire butyryl group can occur.

[C₁₁H₁₄O₂]⁺˙ → [C₇H₇O]⁺ + •COC₃H₇ (m/z 107)

Derivatization, such as methylation of the phenolic hydroxyl group, can be used in mechanistic studies to confirm fragmentation pathways by observing the corresponding mass shifts in the fragments. For instance, methylating the hydroxyl group would increase the mass of the parent ion and any fragments containing the aromatic ring by 14 Da (CH₂).

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure/Origin | Calculated Exact Mass (m/z) |

| [C₁₁H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) | 178.0994 |

| [C₈H₇O₂]⁺ | M - C₃H₇ (α-cleavage) | 135.0446 |

| [C₈H₈O₂]⁺˙ | M - C₃H₆ (McLafferty Rearrangement) | 136.0524 |

| [C₇H₇O]⁺ | M - COC₃H₇ | 107.0497 |

| [C₄H₇O]⁺ | Butyryl cation | 71.0497 |

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While this compound itself is achiral, derivatives can be chiral. For instance, in a related structure, 2-{(R)-1-[(S)-1-(2-Methoxy-5-methylphenyl)-2-phenylethyl-amino]butyl}-4-methylphenol hydrochloride, the absolute configuration was determined using this technique. researchgate.net

An SCXRD study of this compound would provide precise bond lengths, bond angles, and torsion angles. mdpi.com It would unequivocally confirm the planarity of the six-membered ring formed by the intramolecular hydrogen bond. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking between aromatic rings or weaker C-H···O hydrogen bonds that stabilize the crystal structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands. The most notable would be the carbonyl (C=O) stretching vibration, expected around 1640-1660 cm⁻¹. This frequency is lower than that of a typical aryl ketone (1690 cm⁻¹) due to the conjugation with the aromatic ring and the intramolecular hydrogen bonding. The phenolic O-H stretch would appear as a very broad and often weak band centered around 2500-3200 cm⁻¹, a characteristic feature of strongly hydrogen-bonded hydroxyl groups. nih.gov Other significant peaks would include C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and the alkyl chain (~2850-2960 cm⁻¹), and C=C stretching vibrations for the aromatic ring (~1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C=O stretch is also Raman active.

Electronic Absorption (UV-Vis) and Emission Spectroscopy of this compound Derivatives

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by two main types of transitions:

π → π* transitions: These high-energy transitions are associated with the aromatic ring and are typically observed at shorter wavelengths (e.g., ~210 nm and ~250 nm).

n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This band is characteristically of lower intensity and appears at longer wavelengths, often above 300 nm.

The position and intensity of these bands are sensitive to the solvent polarity and the substitution pattern on the aromatic ring. The hydroxyl and methyl groups act as auxochromes, modifying the absorption maxima compared to the parent acetophenone. The study of various derivatives allows for a systematic investigation of how different substituents influence the electronic structure and photophysical properties of the chromophore. mdpi.com Emission (fluorescence or phosphorescence) spectroscopy could also be employed, particularly for derivatives, to study the de-excitation pathways of the electronically excited states.

Computational and Theoretical Chemistry of 1 2 Hydroxy 5 Methylphenyl Butan 1 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the reactivity of molecules. mdpi.com For ortho-hydroxyaryl ketones like 1-(2-hydroxy-5-methylphenyl)butan-1-one, DFT calculations are crucial for characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental descriptors of chemical reactivity and kinetic stability.

Studies on analogous compounds reveal that the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO is centered on the carbonyl group and the associated conjugated system. The energy gap is a key indicator of the molecule's susceptibility to electronic excitation. A smaller gap generally implies higher reactivity. For a related compound, 3-hydroxyacetophenone, the calculated HOMO and LUMO energies were found to be -8.868 eV and -5.469 eV, respectively, providing a reference point for the electronic properties of this class of molecules. researchgate.net

DFT calculations also enable the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. In this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and the phenolic oxygen, indicating these are prime sites for electrophilic attack or hydrogen bond donation. Conversely, the acidic hydroxyl proton would exhibit a strong positive potential (blue), marking it as a site for nucleophilic interaction. These calculations are instrumental in predicting how the molecule will interact with other reagents and its biological environment. mdpi.com

Table 1: Predicted Electronic Properties of an Analogous o-Hydroxyaryl Ketone Note: Data is representative of typical values for this class of compounds based on DFT calculations.

| Parameter | Calculated Value (Typical) | Significance |

|---|---|---|

| HOMO Energy | ~ -8.9 eV | Electron-donating ability |

| LUMO Energy | ~ -5.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 3.4 eV | Chemical reactivity and stability |

| Dipole Moment (μ) | ~ 3 D | Overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing critical information on conformational flexibility and intermolecular interactions. nih.gov For this compound, a key area of interest is the conformational freedom of the butanoyl side chain and its interplay with the stable intramolecular hydrogen bond.

MD simulations can model the rotation around the C-C single bonds of the butyl group, revealing the most populated conformations and the energy barriers between them. This analysis helps to understand the molecule's shape in solution and how it might adapt to fit into a receptor site or interact with other molecules. The simulations would likely show that while the butanoyl chain is flexible, the planar arrangement of the phenyl ring and the carbonyl group, locked in place by the hydrogen bond, is highly conserved. nih.gov

Furthermore, MD simulations can be used to study the molecule's interaction with a solvent, such as water. nih.gov These simulations can quantify the formation and lifetime of intermolecular hydrogen bonds between the solvent and the molecule's hydroxyl and carbonyl groups. This provides insight into its solubility and how the solvent environment might influence its conformational preferences and reactivity. For instance, simulations can show how water molecules compete for the hydrogen bonding sites, potentially disrupting the intramolecular bond under certain conditions. nih.govresearchgate.net

Investigation of Non-Covalent Interactions and Intermolecular Forces

The defining non-covalent interaction in this compound is the strong intramolecular hydrogen bond formed between the phenolic hydroxyl group (-OH) and the carbonyl oxygen (C=O). uc.pt This interaction creates a stable six-membered quasi-aromatic ring, significantly influencing the molecule's chemical and physical properties. nih.govresearchgate.net

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize this hydrogen bond. NBO analysis on similar structures reveals a significant charge transfer from the lone pair of the carbonyl oxygen to the antibonding orbital of the O-H bond, confirming the strength and covalent character of this interaction. uc.pt The calculated energy of this hydrogen bond in related o-hydroxyaryl ketones is typically in the range of 3-12 kcal/mol, which is considered a moderate to strong hydrogen bond. gatech.edu

This intramolecular hydrogen bond is responsible for several observable properties:

Planarity: It locks the carbonyl group in a conformation that is coplanar with the aromatic ring.

Spectroscopic Shifts: It causes a significant downfield shift of the hydroxyl proton in ¹H NMR spectra and a red-shift (lower frequency) of both the O-H and C=O stretching vibrations in the infrared spectrum.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides highly accurate predictions of spectroscopic parameters, which can be used to validate and interpret experimental data. DFT calculations are widely employed to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. rsc.org

For this compound, theoretical calculations would predict the following:

NMR Spectroscopy: The chemical shift of the phenolic proton would be predicted at a high value (typically >12 ppm) due to the strong intramolecular hydrogen bond. Calculations can also provide precise chemical shifts for the aromatic and aliphatic protons and the ¹³C signals, which can be compared with experimental data for structural confirmation. mdpi.com

IR Spectroscopy: DFT frequency calculations can reproduce the experimental IR spectrum with good accuracy. A key validation is the prediction of the O-H and C=O stretching frequencies. The O-H stretch would be predicted as a broad band at a lower wavenumber (e.g., ~3000-3400 cm⁻¹) than a free hydroxyl group, and the C=O stretch would also be shifted to a lower frequency (e.g., ~1620-1650 cm⁻¹) due to its involvement in the hydrogen bond. researchgate.net

Comparing calculated spectra with experimental ones is a powerful method for confirming the structure of a synthesized compound and for assigning specific spectral bands to molecular motions. researchgate.netmdpi.com

Table 2: Comparison of Typical Experimental vs. Computationally Predicted IR Frequencies for an Analogous o-Hydroxyaryl Ketone

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | 3000-3400 (broad) | 3050-3450 |

| C-H Stretch (Aromatic) | 3000-3100 | 3020-3120 |

| C-H Stretch (Aliphatic) | 2850-2960 | 2870-2980 |

| C=O Stretch (H-bonded) | 1620-1650 | 1630-1660 |

| C=C Stretch (Aromatic) | 1450-1600 | 1460-1610 |

Reaction Mechanism Modeling and Transition State Characterization via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and characterize the transition states that connect them. For this compound, theoretical methods can be applied to model a variety of reactions. researchgate.net

For example, the Claisen-Schmidt condensation, a common reaction for o-hydroxyaryl ketones to form chalcones, can be modeled computationally. researchgate.netniscpr.res.in DFT calculations can be used to:

Model Reactants and Products: Optimize the geometries of the ketone, an aldehyde, and the final chalcone (B49325) product.

Simulate the Reaction Pathway: Model the deprotonation of the ketone's α-carbon to form an enolate, followed by its nucleophilic attack on the aldehyde.

Locate the Transition State (TS): Identify the highest energy point along the reaction coordinate for the key bond-forming step. A frequency calculation on the TS geometry would confirm it is a true saddle point by showing exactly one imaginary frequency corresponding to the motion along the reaction path.

Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for predicting reaction rates.

Similar computational approaches can be used to study electrophilic aromatic substitution on the phenyl ring or reactions involving the phenolic hydroxyl group. researchgate.netnih.gov These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. nih.gov

Exploration of 1 2 Hydroxy 5 Methylphenyl Butan 1 One As a Building Block in Advanced Materials and Chemical Probes

Synthesis of Novel Heterocyclic Systems with Research Interest

The structural framework of 1-(2-Hydroxy-5-methylphenyl)butan-1-one is pre-disposed to serve as a precursor for various heterocyclic systems. The presence of the ortho-hydroxy ketone moiety is a classic feature for building fused ring systems like chromones and related oxygen-containing heterocycles. researchgate.net Furthermore, the carbonyl group is a key reactive site for the introduction of other heteroatoms, such as sulfur, leading to the formation of sulfur-containing heterocycles.

While specific examples utilizing this compound are not documented, the general synthesis of 1,3-dithiolanes and their derivatives from carbonyl compounds is a well-established process. organic-chemistry.org Typically, the reaction of a ketone with 1,2-ethanedithiol (B43112) in the presence of a Brønsted or Lewis acid catalyst leads to the formation of a 1,3-dithiolane (B1216140). organic-chemistry.org

For this compound, this reaction would yield a dithiolane derivative, which can be a stable intermediate for further transformations. The general reaction is depicted below:

Figure 1: Hypothetical reaction of this compound with 1,2-ethanedithiol to form a 1,3-dithiolane derivative.

Further oxidation of such dithiolanes, or related precursors, can lead to the formation of 1,3-dithiol-2-ylium cations, which are valuable intermediates in organic synthesis. The phenolic hydroxyl group on the phenyl ring of this compound could potentially influence the reactivity and stability of these cationic species, and could also serve as a handle for further functionalization.

Tetrathiafulvalene (TTF) and its derivatives are cornerstone molecules in the field of organic electronics due to their excellent electron-donating properties. nih.gov The synthesis of TTF derivatives often involves the coupling of 1,3-dithiole-2-thione (B1293655) or related precursors. The carbonyl group of this compound, after conversion to a 1,3-dithiole-2-thione, could theoretically be a building block for new, functionalized TTF analogues.

A hypothetical synthetic route could involve the initial formation of a dithioketal, followed by cyclization and subsequent transformations to generate a 1,3-dithiole-2-thione moiety. The presence of the 2-hydroxy-5-methylphenyl group could impart specific solubility, packing, or electronic properties to the resulting TTF derivative. Modern synthetic methods, such as palladium-catalyzed C-H arylation, have expanded the scope for creating complex TTF structures from aryl-functionalized precursors. nih.gov

Rational Design and Synthesis of Chemosensors and Fluorescent Probes

The design of chemosensors and fluorescent probes often relies on the principle of a recognition unit linked to a signaling unit (a fluorophore). A change in the environment or the binding of an analyte to the recognition unit triggers a change in the fluorescence properties of the fluorophore.

The butyryl group in this compound could potentially serve as a recognition moiety for certain enzymes, such as esterases, after suitable modification. For instance, butyrylcholinesterase (BChE) is an important enzyme, and probes for its detection have been developed. nih.govnih.gov A common strategy involves using a butyryl ester as a substrate for the enzyme. Hydrolysis of the ester by BChE releases a fluorophore, leading to a change in fluorescence.

A hypothetical fluorescent probe based on this compound could be designed by attaching a fluorophore to the phenolic oxygen. The butyryl group would act as the analyte-responsive trigger.

| Component | Function | Derived from this compound |

| Signaling Unit | Emits fluorescence | A fluorophore attached to the phenolic oxygen |

| Recognition Unit | Binds to the analyte | The butyryl group |

| Linker | Connects the signaling and recognition units | The phenyl ring and ester linkage |

Table 1: Hypothetical design of a fluorescent probe based on this compound.

The development of such a probe would require a multi-step synthesis to introduce a suitable fluorophore and potentially modify the butyryl group to enhance its recognition properties.

Ligand Design and Coordination Chemistry Applications

Ortho-hydroxyaryl ketones are classic ligands in coordination chemistry. The phenolic hydroxyl group and the carbonyl oxygen can form a stable six-membered chelate ring upon coordination to a metal ion. This bidentate O,O-donor set can bind to a wide variety of metal centers.

This compound can act as a bidentate ligand, forming neutral complexes with divalent metal ions upon deprotonation of the phenolic hydroxyl group. The general structure of such a complex is shown below:

Figure 2: General structure of a metal complex with this compound as a ligand.

The nature of the metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and the presence of other ancillary ligands would determine the geometry and properties of the resulting coordination complex. The butyryl and methyl substituents on the phenyl ring can influence the steric and electronic properties of the ligand, which in turn can fine-tune the characteristics of the metal complex, such as its solubility, stability, and catalytic activity.

Building Blocks for Polymer Architectures and Supramolecular Assemblies (academic, not commercial)

In the realm of academic research, the synthesis of novel polymers and supramolecular structures is of great interest for exploring new material properties. Phenolic compounds are key monomers in the synthesis of various polymers, including poly(aryl ether)s. kpi.ua

The bifunctional nature of this compound (a phenolic hydroxyl group and a ketone) makes it a potential candidate for incorporation into polymer chains. For example, the phenolic hydroxyl group could be used for nucleophilic aromatic substitution reactions to form poly(aryl ether ketone)s. kpi.ua The ketone group, on the other hand, could be a site for post-polymerization modification or could influence the polymer's thermal and mechanical properties.

Future Research Directions and Emerging Paradigms for 1 2 Hydroxy 5 Methylphenyl Butan 1 One Research

Integration with Flow Chemistry and Automated Synthesis Technologies

The synthesis of 1-(2-hydroxy-5-methylphenyl)butan-1-one, traditionally performed using batch processes like the Fries rearrangement or Friedel-Crafts acylation, is primed for modernization through the adoption of flow chemistry and automation. wikipedia.orgresearchgate.net Continuous flow systems offer substantial advantages over conventional batch reactors, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety when handling hazardous reagents. researchgate.netmdpi.comnih.gov These attributes can lead to higher yields, improved product purity, and greater reproducibility. researchgate.netbohrium.com

Automated flow chemistry platforms enable the rapid screening of reaction conditions and the generation of compound libraries for further study. syrris.com Such systems can integrate synthesis, work-up, and analysis into a single, seamless process, significantly reducing manual intervention and accelerating the development timeline. nih.govresearchgate.net For the synthesis of this compound, a flow reactor could be employed to precisely control the temperature of the Fries rearrangement, thereby influencing the ortho/para selectivity of the product. wikipedia.org The ability to telescope multiple reaction steps without isolating intermediates is another key advantage, streamlining multi-step syntheses and minimizing waste. mdpi.comnih.gov The combination of flow chemistry with automation is a powerful strategy for creating more efficient, safer, and scalable manufacturing processes for valuable hydroxyaryl ketones. researchgate.netresearchgate.net

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Process Control | Limited; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. researchgate.netmdpi.com |

| Heat & Mass Transfer | Often inefficient, especially at scale. | Highly efficient due to high surface-area-to-volume ratio. mdpi.comnih.gov |

| Safety | Handling of large quantities of hazardous reagents can be risky. | Improved safety due to small reaction volumes and containment. nih.govnih.gov |

| Scalability | Scaling up can require significant re-optimization. syrris.com | More straightforward scaling by running the system for longer periods ("scaling out"). syrris.comresearchgate.net |

| Reproducibility | Can be variable due to inconsistent mixing and heating. | High reproducibility due to consistent process parameters. researchgate.netnih.gov |

| Integration | Difficult to integrate with in-line analysis and purification. | Easily integrated with real-time monitoring and downstream processing. researchgate.net |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in chemical synthesis. researchgate.net These technologies can be leveraged to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose novel synthetic pathways. beilstein-journals.orgconsensus.app For a compound like this compound, ML models could be trained on large datasets of similar reactions, such as the Fries rearrangement or Friedel-Crafts acylation, to predict product yields and regioselectivity under various conditions. beilstein-journals.orgsigmaaldrich.cn

| ML/AI Application | Description | Relevance to this compound Synthesis |

|---|---|---|

| Reaction Outcome Prediction | Models are trained on existing reaction data to predict the major product(s) from a given set of reactants and conditions. acs.orgnips.cc | Predicting the ortho/para product ratio in the Fries rearrangement based on substrate and catalyst. |

| Condition Optimization | Algorithms systematically explore a multidimensional parameter space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for a desired outcome (e.g., yield, selectivity). beilstein-journals.orgconsensus.app | Maximizing the yield of the target compound while minimizing byproduct formation. |

| Retrosynthesis Planning | AI tools suggest potential synthetic routes to a target molecule by working backward from the product. beilstein-journals.org | Identifying novel or more efficient pathways to the this compound scaffold. |

| Data Mining & Analysis | ML can extract insights from large chemical databases (e.g., Reaxys) to identify trends and inform experimental design. researchgate.netbeilstein-journals.org | Analyzing historical data on Friedel-Crafts acylations to select the most promising starting materials and catalysts. |

Exploration of Bio-inspired Catalysis and Enzyme Mimicry in Synthesis

The pursuit of greener and more selective chemical transformations has led to a growing interest in biocatalysis and bio-inspired catalysis. acs.org Enzymes operate under mild conditions with remarkable regio- and enantioselectivity, offering a sustainable alternative to traditional chemical catalysts that often require harsh conditions and produce significant waste. acs.orgnih.gov For the synthesis of phenolic compounds, various biocatalytic approaches have been developed, including enzymatic transformations that can modify phenolic structures with high precision. mdpi.comchemistryviews.orgrsc.org

While a specific enzyme for the direct synthesis of this compound may not be known, research into enzyme mimicry offers a promising path forward. scitechdaily.com Synthetic catalysts can be designed to mimic the active sites of enzymes, creating confined microenvironments that guide substrates into a specific orientation to enhance reaction rates and control selectivity. acs.orgnih.gov This "synzyme" approach could be applied to the Fries rearrangement, where a catalyst with a tailored pocket could preferentially bind the phenolic ester substrate to favor the formation of one isomer over another. nih.gov Bio-inspired catalysts, such as those based on vitamin B12 derivatives or other organocatalytic scaffolds, represent a frontier in developing eco-friendly and highly efficient synthetic methods. acs.orgbeilstein-journals.org

| Approach | Principle | Potential Application |

|---|---|---|

| Whole-Cell Biocatalysis | Utilizes intact microorganisms (e.g., yeast) containing the desired enzymes to perform transformations. mdpi.comnih.gov | Esterification of p-cresol (B1678582) with butyric acid as a precursor step, or modification of the phenolic ring. |

| Isolated Enzyme Catalysis | Uses purified enzymes (e.g., lipases, lyases) to catalyze specific reactions with high selectivity. nih.govnih.gov | Regioselective acylation or other functional group interconversions on the phenolic ring. |

| Enzyme Mimicry (Synzymes) | Designing synthetic small-molecule or supramolecular catalysts that replicate the function and active site of natural enzymes. acs.orgnih.gov | A synthetic catalyst designed to control the ortho/para selectivity of the Fries rearrangement. scitechdaily.com |

| Bio-inspired Catalysis | Using principles from biological systems (e.g., proximity alignment, transition state stabilization) to design novel catalysts. acs.orgscitechdaily.com | Developing a catalyst that performs a direct, regioselective C-H acylation of p-cresol. |

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time without the need for sampling, providing a continuous stream of data on reactant consumption, intermediate formation, and product generation. nih.govmt.com Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful process analytical technology (PAT) tools for this purpose. nih.govspectroscopyonline.com

For the synthesis of this compound via the Fries rearrangement, in-situ FTIR or Raman spectroscopy could be used to track the disappearance of the characteristic ester carbonyl band of the precursor and the appearance of the ketone carbonyl band in the product. nih.gov This real-time data allows for the precise determination of reaction endpoints and the study of reaction kinetics under different conditions. mt.com Furthermore, high-resolution FlowNMR spectroscopy can provide detailed structural information on all species in the reaction mixture, making it possible to quantify isomers and identify transient intermediates. rsc.org The integration of these advanced monitoring techniques, particularly within automated flow chemistry systems, provides an unprecedented level of process understanding and control, enabling more robust and efficient synthesis. rsc.orgfuturemarketinsights.com

| Technique | Information Provided | Advantages for Monitoring Synthesis |

|---|---|---|

| In-situ FTIR Spectroscopy | Monitors changes in functional groups (e.g., C=O, O-H) and concentrations of key species. nih.gov | Provides real-time kinetic data; widely applicable to organic reactions. mt.com |

| In-situ Raman Spectroscopy | Sensitive to molecular vibrations, particularly for non-polar bonds and aromatic rings. Complements FTIR. nih.govspectroscopyonline.com | Less interference from water; can be used with fiber-optic probes in various reactors. |

| In-situ NMR Spectroscopy | Provides detailed structural information, allowing for the identification and quantification of reactants, products, and intermediates. nih.govresearchgate.net | Highly specific and quantitative; can elucidate complex reaction mechanisms. |

| FlowNMR Spectroscopy | Combines the detailed information of NMR with the advantages of a continuous flow setup. rsc.org | Ideal for integration with flow chemistry systems for real-time, non-invasive monitoring. rsc.org |

Q & A

Q. What are the established synthetic routes for 1-(2-Hydroxy-5-methylphenyl)butan-1-one?

The compound can be synthesized via Fries rearrangement or Friedel-Crafts acylation . For Fries rearrangement, starting materials like hydroxyacetophenone derivatives are reacted under acidic conditions (e.g., HCl or AlCl₃) to introduce the butanone moiety. Friedel-Crafts acylation involves reacting 2-hydroxy-5-methylphenol with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at controlled temperatures (50–80°C). Purification typically employs recrystallization or column chromatography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the aromatic proton environment and ketone group.

- Infrared (IR) Spectroscopy : To identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches.

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding patterns using programs like SHELXL .

Q. What are the key physicochemical properties (e.g., logP, boiling point) of this compound?

While direct data is limited, analogs suggest:

- logP : ~2.6 (indicating moderate lipophilicity) .

- Boiling Point : Estimated at 228–230°C based on structurally similar phenylbutanones .

- Density : ~1.0 g/cm³ .

Advanced Research Questions

Q. How does the tert-butyl or methoxy substitution in analogous compounds influence the antioxidant activity of this compound?

Substituents like tert-butoxy enhance lipophilicity and radical scavenging by stabilizing phenolic radicals through steric hindrance. Methoxy groups may reduce activity due to decreased hydrogen-donating capacity. Comparative studies with 1-(4-Tert-butoxy-phenyl)butan-1-one show improved antioxidant efficacy in DPPH assays, suggesting similar trends for the methyl-substituted derivative .

Q. What methodological challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?

Challenges include twinning and weak diffraction from flexible side chains. SHELXL refines high-resolution data by optimizing hydrogen-bonding networks and anisotropic displacement parameters. For twinned crystals, SHELXD and SHELXE enable robust phase determination via dual-space algorithms .

Q. How can molecular docking studies predict the interaction of this compound with biological targets involved in oxidative stress?

Docking simulations (e.g., AutoDock Vina) model interactions with Keap1-Nrf2 or NADPH oxidase . The hydroxyl and ketone groups form hydrogen bonds with catalytic residues, while the methyl group enhances hydrophobic pocket binding. Validation via surface plasmon resonance (SPR) or competitive binding assays is recommended to confirm affinity .

Q. What strategies are effective in resolving conflicting data regarding the biological activity of this compound across different in vitro assays?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity) and controls.

- Dose-Response Curves : Identify non-linear effects at high concentrations.

- Structural Validation : Confirm compound purity via HPLC and NMR to rule out degradation products. Cross-referencing with structurally similar compounds (e.g., 1-(5-Chloro-2-methoxyphenyl)butan-1-one) can clarify activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.